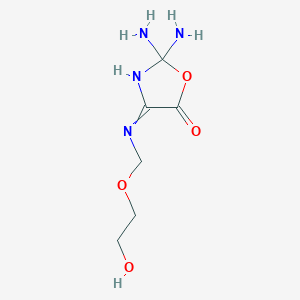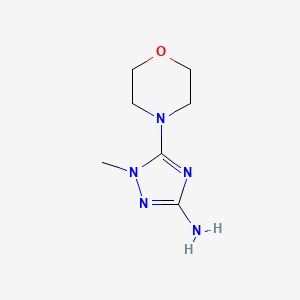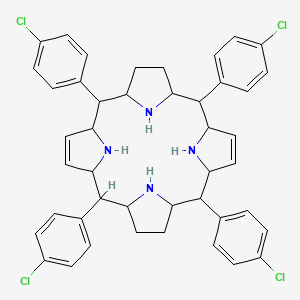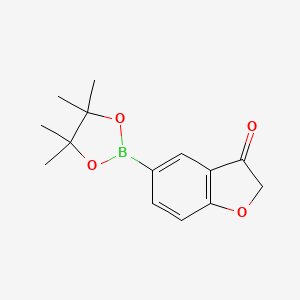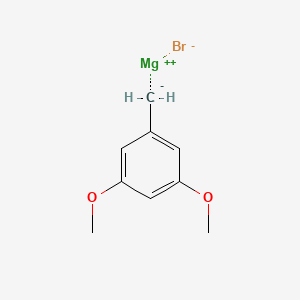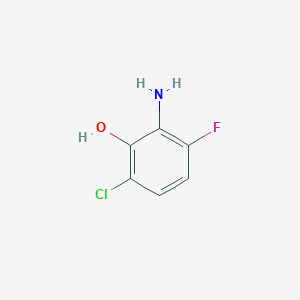
2-Amino-6-chloro-3-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-chloro-3-fluorophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of amino, chloro, and fluoro substituents on a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-3-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor such as 2,6-dichloro-3-fluorophenol undergoes substitution with an amine group under controlled conditions. The reaction typically requires a strong base and a polar aprotic solvent to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-chloro-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically in the presence of a strong base and a polar aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols.
Aplicaciones Científicas De Investigación
2-Amino-6-chloro-3-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-chloro-3-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-6-bromo-4-fluorophenol
- 2-Chloro-6-fluorophenol
- 2-Fluorophenol
Uniqueness
2-Amino-6-chloro-3-fluorophenol is unique due to the specific combination of amino, chloro, and fluoro substituents on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential for specialized uses.
Propiedades
Fórmula molecular |
C6H5ClFNO |
|---|---|
Peso molecular |
161.56 g/mol |
Nombre IUPAC |
2-amino-6-chloro-3-fluorophenol |
InChI |
InChI=1S/C6H5ClFNO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H,9H2 |
Clave InChI |
XSTCIEBIZJDGAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)N)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


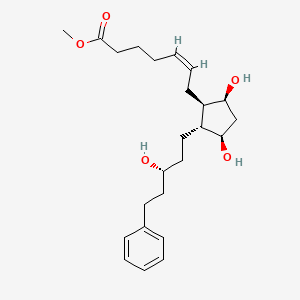
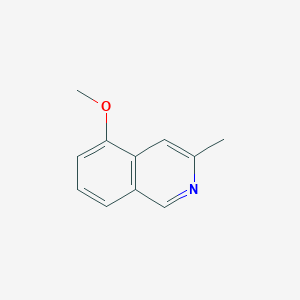
![(2-Fluoro-benzyl)-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzyl]-amine](/img/structure/B13406009.png)
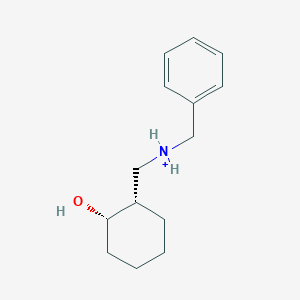
![2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13406029.png)
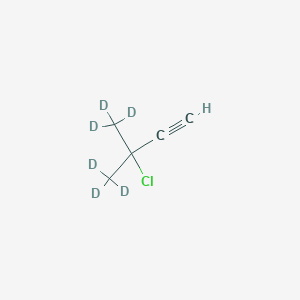
![N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide](/img/structure/B13406043.png)
